molecular formula C16H28N2O6 B8177471 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline CAS No. 1948273-04-8

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline

Cat. No.: B8177471
CAS No.: 1948273-04-8
M. Wt: 344.40 g/mol
InChI Key: XYXBVELFAOEJDK-HBNTYKKESA-N
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Description

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline is a synthetic compound with a molecular formula of C16H28N2O6 and a molecular weight of 344.4 g/mol. It is commonly used in peptide synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline typically involves the protection of the amino group of L-tert-leucine with a tert-butyloxycarbonyl (Boc) group, followed by coupling with (4S)-4-hydroxy-D-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Removal of the Boc protecting group to yield the free amine.

Scientific Research Applications

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive compounds.

    Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate binding.

Mechanism of Action

The mechanism of action of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline involves its incorporation into peptides and proteins, where it can influence the structural and functional properties of the resulting molecules. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and pathways involved in various biological processes.

Comparison with Similar Compounds

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline can be compared with other similar compounds, such as:

    1-(Boc-L-leucinyl)-(4S)-4-hydroxy-D-proline: Similar structure but with a different side chain.

    1-(Boc-L-tert-leucinyl)-(4R)-4-hydroxy-L-proline: Stereoisomer with different stereochemistry at the hydroxyl group.

    1-(Boc-L-valinyl)-(4S)-4-hydroxy-D-proline: Similar structure but with a different amino acid residue.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-leucine residue, which can impart distinct properties to the peptides and proteins it is incorporated into.

Properties

IUPAC Name

(2R,4S)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXBVELFAOEJDK-HBNTYKKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@H](C[C@@H]1C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948273-04-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948273-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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